molecular formula C38H36N4O8 B1253775 (2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid

(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid

Cat. No. B1253775
M. Wt: 676.7 g/mol
InChI Key: AULWIBWWLXEOEQ-ZGAWMTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid is 2,2(1)-Dihydrobenzo[b]porphyrin-13,17-dipropanoic acid substituted by carboxy groups at positions 2(1) and 2(2), an ethenyl group at position 8, and methyl groups at positions 2, 7, 12 and 18 (the 2R,2(1)S-enantiomer). It is a tetracarboxylic acid and a beta-substituted porphyrin. It is an enantiomer of a (2S,2(1)R)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid.

Scientific Research Applications

Synthesis and Photodynamic Applications

  • The compound has been involved in the synthesis of amphiphilic meso-tetrasubstituted porphyrin conjugates, which are used as photosensitizers for photodynamic therapy (PDT) (Sweed et al., 2018). This research highlights its potential in medical applications, particularly in treating diseases through light-activated processes.

Porphyrin-based Compound Synthesis

  • It has been utilized in the stepwise synthesis of benzoporphyrins and phthalocyanines. This process involves treating benzopyrromethene precursors with sodium azide, yielding products like azadibenzoporphyrin (Bonnett & Okolo, 1999). This application is significant in organic chemistry and materials science.

Advanced Organic Chemistry and Materials Science

  • The compound has been used in the synthesis of porphyrins by the ‘3 + 1’ approach, which is pivotal in the field of organic chemistry and materials science (Lash, 1997). The method facilitates the direct synthesis of complex porphyrin structures, underscoring its importance in synthesizing materials with specific properties.

Catalytic and Reaction Studies

  • In the realm of catalytic and reaction studies, this compound has been involved in the waste-free synthesis of condensed heterocyclic compounds through oxidative coupling processes (Shimizu et al., 2009). This application emphasizes its role in environmentally friendly chemical synthesis.

Stability and Reactivity Research

  • Research involving the compound has also explored the stability and reactivity of iron porphyrins bearing nonheteroatom-stabilized carbene or (alkoxycarbonyl)carbenes. This study contributes to the understanding of metal-porphyrin interactions and their potential applications in various chemical reactions (Li et al., 2002).

Porphyrin Chemistry and Complexation Studies

  • The compound has been key in synthesizing doubly N-confused porphyrins and their metal complexes, contributing to porphyrin chemistry and the study of complexation behavior in higher oxidation states (Furuta et al., 2000).

properties

Molecular Formula

C38H36N4O8

Molecular Weight

676.7 g/mol

IUPAC Name

(19R,20S)-10,14-bis(2-carboxyethyl)-5-ethenyl-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylic acid

InChI

InChI=1S/C38H36N4O8/c1-6-20-17(2)26-14-31-24-10-7-23(36(47)48)35(37(49)50)38(24,5)32(42-31)16-27-19(4)22(9-12-34(45)46)30(41-27)15-29-21(8-11-33(43)44)18(3)25(40-29)13-28(20)39-26/h6-7,10,13-16,35,39,41H,1,8-9,11-12H2,2-5H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)/t35-,38+/m0/s1

InChI Key

AULWIBWWLXEOEQ-ZGAWMTGXSA-N

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)O)C(=O)O)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)O)C(=O)O)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid
Reactant of Route 2
(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid
Reactant of Route 3
(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid
Reactant of Route 4
(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid
Reactant of Route 5
(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid
Reactant of Route 6
(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid

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